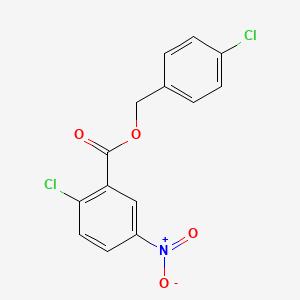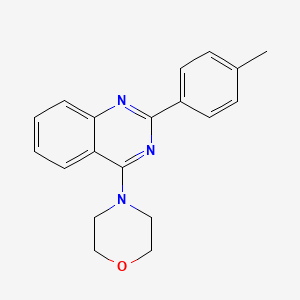
4-chlorobenzyl 2-chloro-5-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chlorobenzyl 2-chloro-5-nitrobenzoate is a chemical compound that belongs to the class of nitrobenzoates. It is widely used in scientific research for its unique properties, such as its ability to inhibit protein synthesis.
Wirkmechanismus
The mechanism of action of 4-chlorobenzyl 2-chloro-5-nitrobenzoate involves the inhibition of protein synthesis. It binds to the ribosome, which is responsible for protein synthesis, and prevents the formation of peptide bonds between amino acids. This leads to the inhibition of protein synthesis and ultimately results in cell death.
Biochemical and Physiological Effects:
4-chlorobenzyl 2-chloro-5-nitrobenzoate has been shown to have various biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also cause cell cycle arrest, which prevents cancer cells from dividing and growing. Additionally, it can modulate the immune system by increasing the production of cytokines, which are responsible for regulating the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-chlorobenzyl 2-chloro-5-nitrobenzoate is its ability to inhibit protein synthesis, which makes it a valuable tool in the study of cancer and infectious diseases. However, it also has some limitations. It can be toxic to normal cells at high concentrations, which limits its use in vivo. Additionally, it can be difficult to dissolve in water, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-chlorobenzyl 2-chloro-5-nitrobenzoate. One area of research is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of research is the study of its potential use in combination with other drugs to enhance its efficacy and reduce toxicity. Additionally, there is a need for further research on its mechanism of action and its potential use in the treatment of other diseases, such as autoimmune disorders.
Synthesemethoden
The synthesis of 4-chlorobenzyl 2-chloro-5-nitrobenzoate involves the reaction between 4-chlorobenzyl chloride and 2-chloro-5-nitrobenzoic acid in the presence of a base, such as triethylamine. The reaction is carried out in a solvent, such as dichloromethane, at room temperature under an inert atmosphere. The product is obtained by filtration and subsequent washing with a solvent, such as ether.
Wissenschaftliche Forschungsanwendungen
4-chlorobenzyl 2-chloro-5-nitrobenzoate is widely used in scientific research for its ability to inhibit protein synthesis. It has been shown to be effective against various types of cancer cells, including lung, breast, and colon cancer. It is also used in the study of bacterial and viral infections, as it can inhibit the growth of bacteria and viruses.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)methyl 2-chloro-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4/c15-10-3-1-9(2-4-10)8-21-14(18)12-7-11(17(19)20)5-6-13(12)16/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYVVHPVEQNJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzyl 2-chloro-5-nitrobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate](/img/structure/B5764544.png)

![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5764550.png)
![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764559.png)

![2-butyl-9-(methoxymethyl)-7-methyl-3-[(4-methylbenzylidene)amino]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5764576.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5764583.png)

![N,N-dimethyl-2-[(4-methyl-6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B5764598.png)
![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-methylphenyl acetate](/img/structure/B5764602.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764605.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5764610.png)
![ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5764618.png)